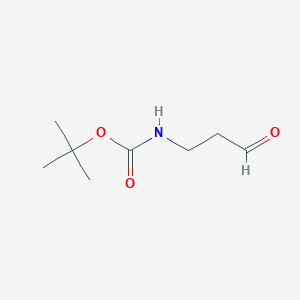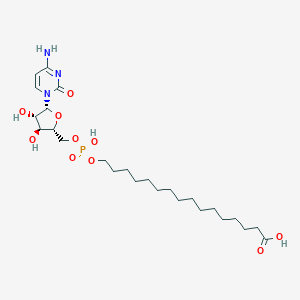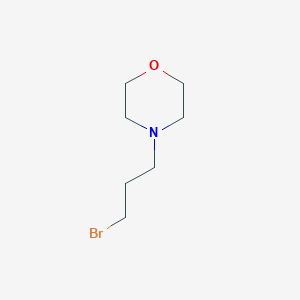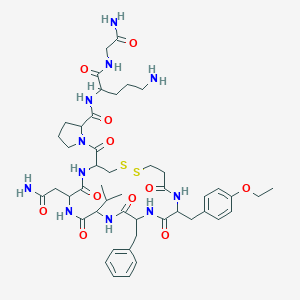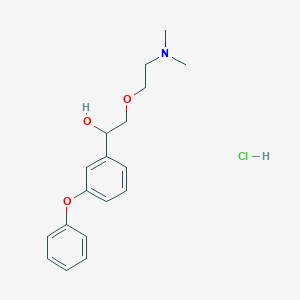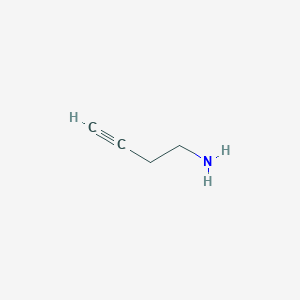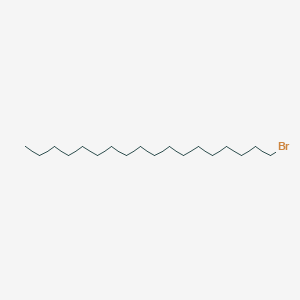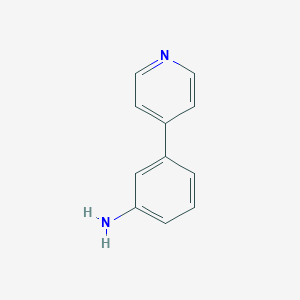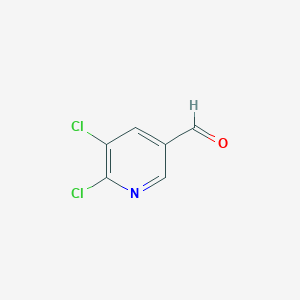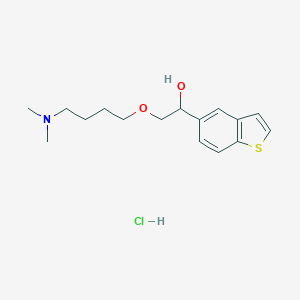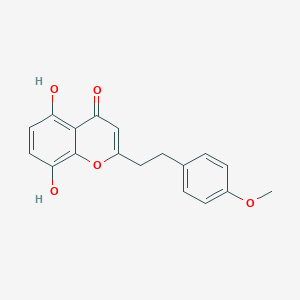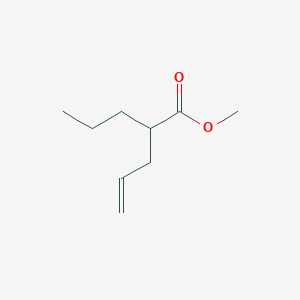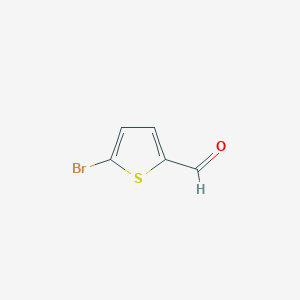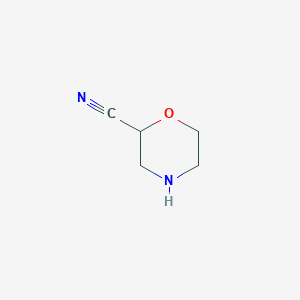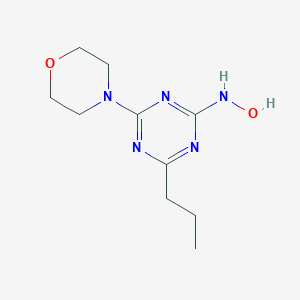
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime, also known as MPPTOX, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPPTOX is a derivative of propylthiouracil (PTU), which is a common drug used to treat hyperthyroidism. MPPTOX has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime is not fully understood. However, it is believed that 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime exerts its therapeutic effects by inhibiting the activity of reactive oxygen species (ROS) and inflammatory cytokines. 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has also been shown to inhibit the activity of various enzymes, such as xanthine oxidase and cyclooxygenase, which are involved in the production of ROS and inflammatory cytokines.
Biochemical And Physiological Effects
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are major contributors to the development of various diseases. 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has also been shown to improve mitochondrial function, which is important for cellular energy production. Additionally, 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime in lab experiments is its antioxidant and anti-inflammatory properties, which make it a useful tool for studying the role of oxidative stress and inflammation in various diseases. Additionally, 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the research on 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential direction is to investigate its potential as an antimicrobial agent for the treatment of infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime and its potential side effects.
Synthesis Methods
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime can be synthesized through a multistep process involving the reaction of PTU with various reagents. The first step involves the reaction of PTU with propylamine, which leads to the formation of 6-propyl-2-thiouracil. This compound is then reacted with hydrazine hydrate to form 4-amino-6-propyl-2-thiouracil. The final step involves the reaction of 4-amino-6-propyl-2-thiouracil with morpholine and hydroxylamine to form 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime.
Scientific Research Applications
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has also been shown to have antifungal and antibacterial properties, which make it a potential candidate for the treatment of infectious diseases.
properties
CAS RN |
127374-74-7 |
|---|---|
Product Name |
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime |
Molecular Formula |
C10H17N5O2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)hydroxylamine |
InChI |
InChI=1S/C10H17N5O2/c1-2-3-8-11-9(14-16)13-10(12-8)15-4-6-17-7-5-15/h16H,2-7H2,1H3,(H,11,12,13,14) |
InChI Key |
CUCSHQORSGHSKV-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NO |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NO |
Other CAS RN |
127374-74-7 |
synonyms |
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



